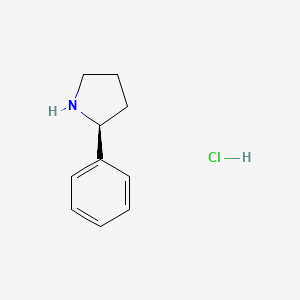
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline
Vue d'ensemble
Description
2-(Ethylsulfonyl)-5-(1-pyrrolidinyl)aniline, also known as ES-PY, is an organic molecule that has been studied for its potential applications in the field of scientific research. ES-PY is a derivative of aniline and is composed of an ethylsulfonyl group and a pyrrolidinyl group attached to an aniline ring. It is a chiral compound, meaning it has two enantiomers, and is soluble in water.
Applications De Recherche Scientifique
Structural Studies and Reaction Optimization
- N-(2-cyanophenyl)disulfonamides Synthesis : The compound was utilized in a one-pot sulfonyl chloride-pyridine mediated disulfonylation process to synthesize N-(2-cyanophenyl)disulfonamides. This process, which involved readily available substrates, was characterized by high yield and short reaction time. The resultant structures were characterized using various techniques like nuclear magnetic resonance, infrared, mass spectrometry, and X-ray diffraction, showcasing the compound's utility in facilitating efficient and well-characterized chemical reactions (Mphahlele & Maluleka, 2021).
Catalytic and Chemical Reactions
- Synthesis of Polyheterosubstituted Aniline : The compound played a role in a study detailing a convenient synthesis process for a polyheterosubstituted aniline, starting from commercially available substances. This synthesis is significant due to the role of the resulting compound as a precursor for various protein-kinase inhibitors or enzyme modulators. The study not only highlights the compound's importance in the pharmaceutical industry but also provides a detailed characterization of its physicochemical properties (Murár et al., 2013).
Polymerization and Material Science
- Electrooxidative Polymerization : The compound was used in the electrooxidative polymerization of aromatic compounds, resulting in significant improvements in polymerization rate, structural morphology, and electroconductivity. This application demonstrates the compound's role in advancing polymer science, particularly in enhancing the properties of polymer films used in various technological applications (Sekiguchi et al., 2003).
- Polyphosphazenes Synthesis : A new synthetic strategy involved the compound in the preparation of polyphosphazenes with second-order nonlinear optical chromophore. The process highlighted the compound's role in the development of materials with specific optical properties, useful in applications like photonics and optical data processing (Li et al., 2004).
Propriétés
IUPAC Name |
2-ethylsulfonyl-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17(15,16)12-6-5-10(9-11(12)13)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKZYRQKQXEZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



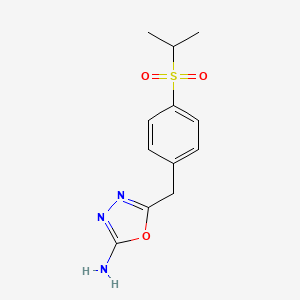
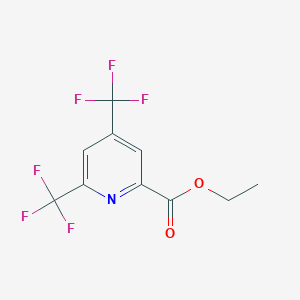
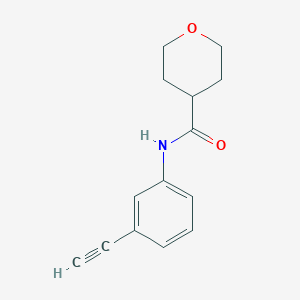

![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)
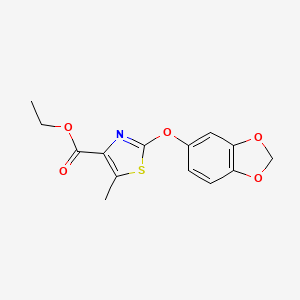
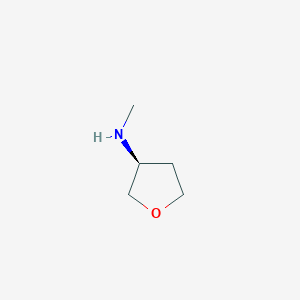
![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)
![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)



